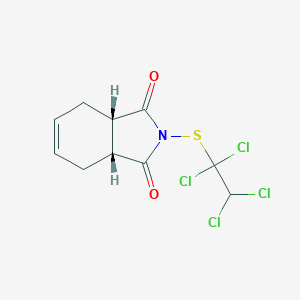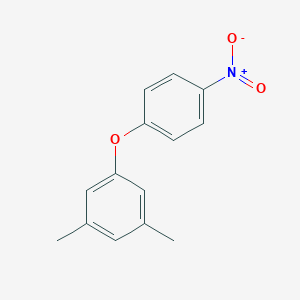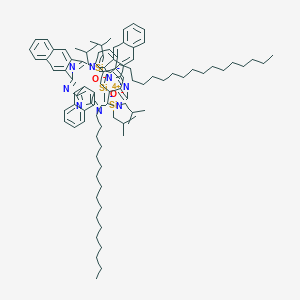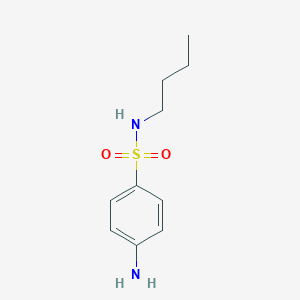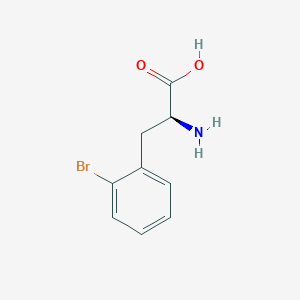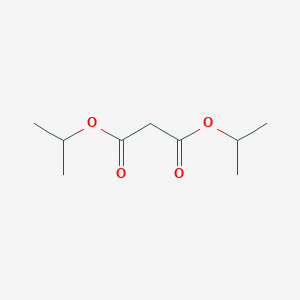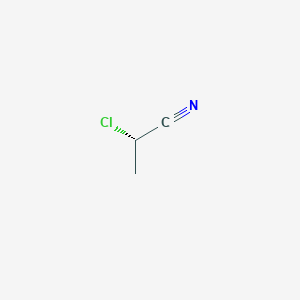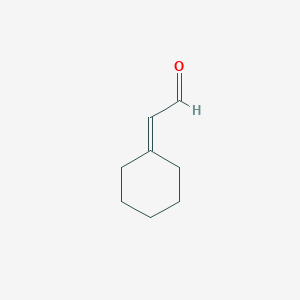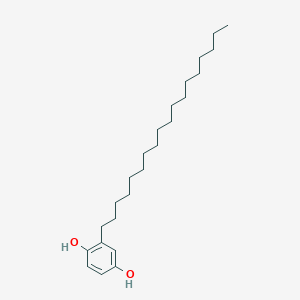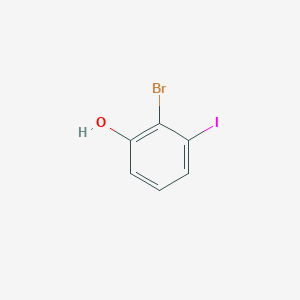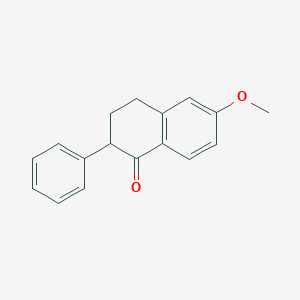
6-Methoxy-2-phenyl-tetralone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-phenyl-tetralone is a chemical compound that has been the subject of various research studies due to its potential as an intermediate in the synthesis of natural products and biologically active molecules. The compound is characterized by the presence of a methoxy group and a phenyl group attached to a tetralone structure, which is a bicyclic ring system consisting of a benzene ring fused to a cyclohexanone ring.
Synthesis Analysis
The synthesis of this compound has been approached through various methods. One study describes the conversion of commercially available 6-methoxy-1-tetralone into an olefin, followed by epoxidation and further transformation into the tetralone structure . Another study reports the stereospecific conversion of 6-methoxy-1-tetralone into a derivative that could serve as an intermediate for the synthesis of triterpenes . Additionally, a one-pot synthesis approach has been developed for related tetralone compounds, which could be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound is supported by spectroscopic data such as NMR and MS, which confirm the presence of the methoxy and phenyl substituents on the tetralone core . The precise arrangement of these groups is crucial for the compound's reactivity and potential applications in further synthetic steps.
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to its functional groups. For instance, the methoxy group can participate in demethylation reactions, while the tetralone core can be involved in cyclization and annulation reactions to form more complex structures . These reactions are important for the synthesis of complex natural products and pharmaceuticals.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds such as 6-methoxy-1-tetralone have been synthesized and characterized, providing insights into the reactivity and stability of the tetralone moiety . The presence of the methoxy and phenyl groups is likely to influence properties such as solubility, boiling point, and melting point, as well as the compound's behavior in various solvents and under different reaction conditions.
Scientific Research Applications
Synthesis and Chemical Transformations
6-Methoxy-2-phenyl-tetralone has been explored in various synthetic pathways and chemical transformations, highlighting its versatility in organic synthesis. It serves as a critical intermediate in the synthesis of complex molecules and natural product analogues.
Chemical Synthesis : A foundational study demonstrated the use of this compound as a reactant in organic synthesis, showcasing its role in annulation and cyclization reactions. This compound was synthesized from (4-methoxyphenyl)acetyl chloride, highlighting its importance in creating carbocyclic structures (Sims, Selman, & Cadogan, 2003).
Derivative Synthesis : In another study, this compound was used in the synthesis of 7-Methoxynorcalamenene, 4,7-Dimethyl-6-methoxytetralone, and 7-Methoxycalamenene, showcasing the compound's utility in creating diverse chemical structures with potential biological activities (Kadam, Baraskar, & Mane, 2000).
Ring-Contraction for Indan Derivatives : A notable application of this compound involves its transformation into indan derivatives, related to sesquiterpenes like mutisianthol and jungianol, through a thallium(III)-mediated ring-contraction reaction. This process illustrates the compound's role in synthesizing structurally complex and biologically significant molecules (Ferraz, Aguilar, & Silva, 2003).
Isopropylation for Diterpenes Synthesis : The isopropylation of this compound was explored as a route to synthesize bioactive phenolic diterpenes such as Totarol and Sempervirol. This research underscores the compound's utility in creating intermediates for natural product synthesis and highlights its potential in medicinal chemistry applications (Banerjee et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that this compound has been used as a starting material for the synthesis of various steroidal compounds , which suggests it may interact with steroid receptors or enzymes involved in steroid metabolism.
Mode of Action
It’s known that this compound can be transformed into various derivatives through reactions with other compounds . These reactions could potentially alter the compound’s interactions with its targets, leading to different biological effects.
Biochemical Pathways
Given its use in the synthesis of steroidal compounds , it’s plausible that it may influence pathways related to steroid biosynthesis or metabolism.
Pharmacokinetics
Its physical and chemical properties such as melting point (113-116 °c), boiling point (4299±450 °C), and density (1141±006 g/cm3) suggest that it may have good bioavailability .
Result of Action
It’s known that this compound can be used to synthesize various steroidal compounds , which can have diverse effects on cells, depending on the specific derivative and the cell type.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-2-phenyl-tetralone. For instance, its stability may be affected by exposure to light, heat, or moisture . Furthermore, the compound’s action and efficacy could potentially be influenced by factors such as pH, the presence of other compounds, and the specific biological environment in which it’s acting.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-19-14-8-10-16-13(11-14)7-9-15(17(16)18)12-5-3-2-4-6-12/h2-6,8,10-11,15H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTDIWNKASNIET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444447 |
Source


|
| Record name | 6-methoxy-2-phenyl-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1769-84-2 |
Source


|
| Record name | 6-methoxy-2-phenyl-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)
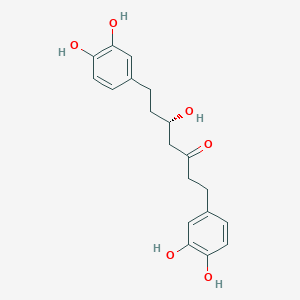
![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)
![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)
